Nomifensine-d3 Maleic Acid Salt

Description

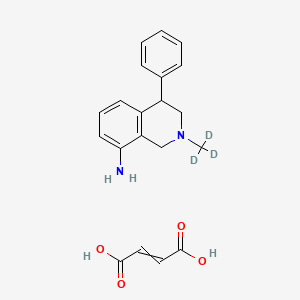

Nomifensine-d3 Maleic Acid Salt (CAS 1795140-41-8) is a deuterium-labeled analog of the antidepressant Nomifensine, a bicyclic isoquinoline derivative distinguished from tricyclic and tetracyclic antidepressants due to its unique structural framework . The compound is synthesized by substituting three hydrogen atoms with deuterium at specific positions (as indicated by the SMILES notation: NC1=C2C(C(C3=CC=CC=C3)CN(C([2H])([2H])[2H])C2)=CC=C1), resulting in a molecular formula of C20H19D3N2O4 and a molecular weight of 357.42 g/mol . The maleic acid salt form enhances physicochemical properties such as solubility, stability, and bioavailability compared to the free base . It serves as a critical reference standard in pharmacokinetic and metabolic studies, leveraging deuterium’s isotopic effect to prolong metabolic half-life and improve analytical detection .

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/i1D3; |

InChI Key |

GEOCVSMCLVIOEV-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions |

|---|---|---|

| 1. Formation of Isoquinoline Core | The isoquinoline skeleton is synthesized via a Pictet-Spengler reaction, a cyclization involving an amine and an aldehyde or ketone. | Typical acid catalysis under controlled temperature; solvents such as ethanol or acetic acid are used. |

| 2. Deuterium Labeling | The methyl group on the isoquinoline core is replaced with a trideuteriomethyl group using deuterated reagents. | Use of deuterated methylating agents such as trideuteriomethyl iodide (CD3I) or trideuteriomethyl triflate. |

| 3. Formation of Maleic Acid Salt | The deuterated Nomifensine base is reacted with maleic acid to form the stable maleic acid salt. | Stoichiometric reaction in an appropriate solvent (e.g., ethanol or water) under mild conditions to precipitate the salt. |

Industrial Scale Production

Industrial synthesis follows the same fundamental steps but is optimized for scale, yield, and purity:

- Stringent control of reaction parameters (temperature, pH, solvent purity),

- Use of high-purity deuterated reagents to ensure isotopic labeling consistency,

- Implementation of purification steps such as recrystallization and chromatography to achieve high chemical and isotopic purity.

Chemical Reaction Analysis

Types of Reactions Involved

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Pictet-Spengler Cyclization | Formation of isoquinoline core via condensation and cyclization of amine and aldehyde/ketone. | Acid catalysis (e.g., HCl, acetic acid), moderate heating. |

| Methyl Group Deuteration | Replacement of methyl hydrogens with deuterium atoms using deuterated methylating agents. | Use of CD3I or CD3OTf under basic or neutral conditions. |

| Salt Formation | Acid-base reaction forming maleic acid salt of deuterated Nomifensine. | Reaction with maleic acid in ethanol or aqueous solution at ambient temperature. |

Reaction Outcomes

- Successful incorporation of three deuterium atoms into the methyl group enhances isotopic labeling for analytical tracing.

- Formation of maleic acid salt improves compound stability and solubility for research use.

- The final product maintains the pharmacological activity profile of Nomifensine with isotopic labeling.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isoquinoline core synthesis | Pictet-Spengler reaction, acid catalysis | Formation of bicyclic isoquinoline intermediate |

| 2 | Deuterium labeling of methyl group | Deuterated methylating agents (CD3I) | Incorporation of trideuteriomethyl group |

| 3 | Maleic acid salt formation | Reaction with maleic acid in solvent | Formation of this compound |

Chemical Reactions Analysis

Types of Reactions

Nomifensine-d3 Maleic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated analogs.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated analogs of Nomifensine.

Scientific Research Applications

Nomifensine-d3 Maleic Acid Salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in studies of neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Medicine: Used in pharmacological research to understand the effects of antidepressants and their interactions with other drugs.

Industry: Utilized in the development of new antidepressant drugs and in quality control processes for pharmaceutical products.

Mechanism of Action

Nomifensine-d3 Maleic Acid Salt exerts its effects by inhibiting the reuptake of dopamine and norepinephrine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound targets sodium-dependent dopamine and norepinephrine transporters, blocking their function and preventing the reuptake of these neurotransmitters into presynaptic neurons .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

| Property | Nomifensine-d3 Maleate | Nomifensine Maleate |

|---|---|---|

| CAS Number | 1795140-41-8 | 32795-47-4 |

| Molecular Formula | C20H19D3N2O4 | C16H18N2·C4H4O4 |

| Molecular Weight | 357.42 g/mol | 354.40 g/mol |

| Key Feature | Deuterium-labeled | Non-deuterated |

| Stability | High (reduced metabolism) | Moderate |

Comparison with Other Antidepressant Salts

Maleic acid salts are less common in antidepressants compared to hydrochlorides or sulfates. For instance, XL184 (a tyrosine kinase inhibitor) demonstrated similar oral bioavailability between its maleate (74–79%) and hydrochloride (92%) salts, suggesting maleate’s efficacy in enhancing solubility without compromising absorption . In contrast, Nomifensine-d3 Maleate leverages maleic acid’s high solubility (2.48 g/100 mL at 25°C) to improve dissolution rates compared to fumaric acid salts, which exhibit lower solubility due to fumaric acid’s rigid trans-configuration .

Table 2: Bioavailability and Solubility of Antidepressant Salts

| Compound | Salt Form | Bioavailability (%) | Solubility (g/100 mL) |

|---|---|---|---|

| Nomifensine-d3 | Maleate | N/A* | ~2.5 (maleic acid) |

| XL184 | Maleate | 74–79 | Not reported |

| XL184 | Hydrochloride | 92 | Not reported |

| HUM-234 (Cannabinoid) | Free base | Low | Oil (liquid) |

| HUM-233 (Cannabinoid) | Maleate | High | Solid (crystalline) |

*Data specific to Nomifensine-d3 pharmacokinetics is proprietary but inferred from isotopic labeling principles .

Stability and Isomerization Considerations

Maleic acid is prone to isomerize into fumaric acid in cocrystallization processes, as observed in nicotinamide and isonicotinamide cocrystals . However, in salt forms like Nomifensine-d3 Maleate, the ionic interaction between the protonated amine and maleate anion stabilizes the structure, preventing isomerization. This contrasts with cocrystals, where non-ionic interactions allow solvent-polarity-dependent isomerization (e.g., methanol vs. ethanol in nicotinamide systems) .

Maleate vs. Other Acid Salts

Maleic acid is preferred over malonic, hydrochloric, or citric acids due to its dual carboxylic groups, enabling strong ionic bonding and improved crystallinity. For example:

- HUM-233 (Cannabinoid Maleate): Conversion from an oily free base (HUM-234) to a solid salt improved handling and dose accuracy .

- Polymer Applications : Poly(maleic acid) salts demonstrate superior ionic cross-linking for sustained-release formulations compared to acrylic acid salts .

Q & A

Q. What are the key structural characteristics of Nomifensine-d3 Maleic Acid Salt, and how do they influence its pharmacological activity?

this compound is a deuterated analog of nomifensine, featuring three deuterium atoms at specific positions (C20H19D3N2O4) and a bicyclic isoquinoline core. The maleate counterion forms a salt with the amine group, enhancing solubility and stability. The deuterium substitution reduces metabolic degradation via the isotope effect, prolonging half-life in pharmacokinetic studies . Structural confirmation relies on techniques like NMR (to verify deuteration sites) and X-ray crystallography (to resolve salt interactions) .

Q. Why is maleic acid chosen as the counterion for nomifensine in deuterated form?

Maleic acid forms stable salts with basic amines like nomifensine, improving aqueous solubility and bioavailability. Its dicarboxylic structure allows for strong ionic interactions, which stabilize the crystalline lattice. Additionally, maleate salts are pharmacologically inert, minimizing interference with target binding (e.g., dopamine/norepinephrine reuptake inhibition) . Comparative studies with other salts (e.g., hydrochloride) show maleate’s superior thermal stability under storage conditions .

Q. What analytical methods are recommended for characterizing this compound purity and deuteration efficiency?

Key methods include:

- HPLC-MS : To quantify isotopic purity (>98% deuterium incorporation) and detect degradation products .

- FTIR : To confirm maleate coordination via carboxylate stretching bands (~1570 cm⁻¹ and ~1390 cm⁻¹) .

- NMR (²H-decoupled) : To verify deuterium placement and assess isotopic scrambling .

- Karl Fischer titration : To measure residual moisture, critical for stability in hygroscopic salts .

Advanced Research Questions

Q. How do deuterium substitutions impact the metabolic stability and pharmacokinetic profile of Nomifensine-d3 compared to the non-deuterated form?

Deuterium at specific positions (e.g., methyl groups) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE), reducing first-pass metabolism. In vitro assays using human liver microsomes can quantify KIE values (e.g., t₁/₂ increases from 2.1 hr to 3.8 hr). However, paradoxical activation of alternate metabolic pathways (e.g., glucuronidation) may occur, necessitating cross-species in vivo studies (rodent vs. primate) to validate isotope-specific effects .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s efficacy in depression models?

Key parameters include:

- Dose optimization : Balance between deuterium’s metabolic stabilization and maleate’s pH-dependent solubility (e.g., pH 6.5 buffers for oral administration) .

- Control groups : Use non-deuterated nomifensine maleate and vehicle (maleic acid alone) to isolate isotope and salt effects.

- Behavioral assays : Tailor forced-swim or tail-suspension tests to correlate pharmacokinetic data (e.g., plasma Cmax) with latency to immobility .

- Tissue distribution : LC-MS/MS to quantify brain-to-plasma ratios, accounting for blood-brain barrier permeability changes due to deuteration .

Q. How can researchers resolve contradictions in reported activity data for deuterated vs. non-deuterated nomifensine salts?

Discrepancies may arise from:

- Salt dissociation kinetics : Maleate’s pH-dependent solubility alters nominal drug concentration in vitro. Use phosphate-buffered saline (pH 7.4) to standardize assays .

- Isotopic impurity : Trace protiated species (e.g., d2 or d1 analogs) may confound results. Validate deuteration via high-resolution MS .

- Species-specific metabolism : Rodent CYP450 isoforms may exhibit different KIEs than humans. Cross-validate with primary hepatocyte models .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

Synthesis hurdles include:

- Deuterium incorporation : Use of D2O or deuterated reagents may lead to incomplete labeling or scrambling. Optimize reaction conditions (e.g., Pd/C catalysis under D2 atmosphere) .

- Salt stoichiometry : Maleic acid’s diprotic nature requires precise molar ratios (1:1 or 2:1) to avoid polymorphic mixtures. Monitor via differential scanning calorimetry (DSC) .

- Purification : Remove protiated impurities using preparative HPLC with deuterated solvents .

Q. What methodological inconsistencies exist in quantifying maleate content in deuterated salts, and how can they be addressed?

Common pitfalls include:

- Acid-base titration errors : Maleate’s dual pKa (pKa1 = 1.92, pKa2 = 6.27) complicates endpoint detection. Use potentiometric titration with a combined pH electrode .

- Chromatographic interference : Maleic acid co-elutes with nomifensine in some HPLC methods. Employ ion-pair chromatography (e.g., tetrabutylammonium phosphate) to resolve peaks .

- Thermal degradation : Maleate decomposes above 150°C, skewing TGA results. Use inert atmosphere (N2) and slow heating rates (<5°C/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.